

Commercial Suppliers and Technical Applications of Abemaciclib M20-d8 Analytical Standard

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Compound of Interest

Compound Name: Abemaciclib metabolite M20-d8

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This technical guide provides an in-depth overview of the commercial availability and analytical applications of the Abemaciclib M20-d8 analytical standard. It is intended for researchers, scientists, and professionals in drug development who require a reliable internal standard for the quantitative analysis of Abemaciclib and its active metabolite, M20.

Commercial Availability

Abemaciclib M20-d8, the deuterium-labeled form of the active metabolite M20 (hydroxyabemaciclib), is a critical tool for pharmacokinetic and bioanalytical studies. Several specialized chemical suppliers offer this analytical standard.



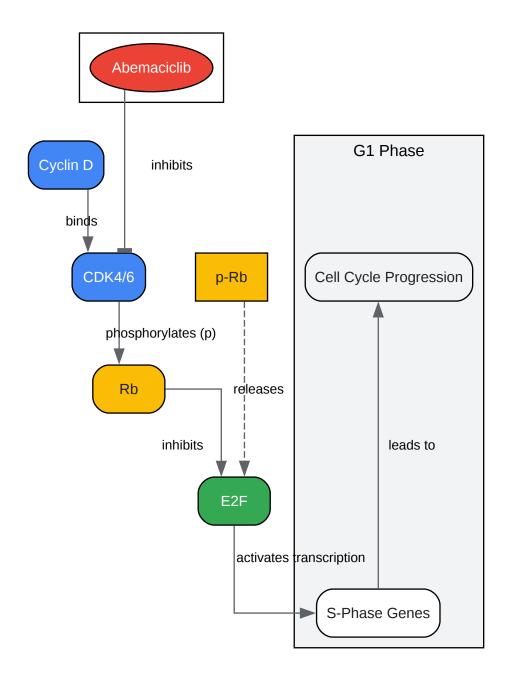
Supplier	Product Name	Catalog Number	Purity	Molecular Formula	Molecular Weight (g/mol)
MedChemEx press	Abemaciclib metabolite M20-d8	HY-129336S	Not specified	Not specified	Not specified
Shimadzu	[2H8]- Abemaciclib metabolite M20	Not specified	Not specified	Not specified	Not specified
Benchchem	Abemaciclib metabolite M20	B2447173	Not specified	C27H32F2N8O	522.6

Note: Data for the deuterated M20 standard is limited in the public domain. The table includes data for the non-labeled M20 metabolite for reference. Researchers should request a Certificate of Analysis (CoA) from the supplier for precise specifications.

Biological Significance: The CDK4/6 Pathway

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[2] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state, leading to cell cycle arrest.[2] The M20 metabolite is an active metabolite of Abemaciclib and also exhibits inhibitory activity against CDK4/6.[1][3]





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Caption: Simplified signaling pathway of CDK4/6 inhibition by Abemaciclib.

Experimental Protocols: Bioanalytical Quantification by LC-MS/MS

The quantification of Abemaciclib and its metabolites, M2 and M20, in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Foundational & Exploratory





Abemaciclib M20-d8 serves as an ideal internal standard (IS) for M20 to correct for matrix effects and variations during sample processing and analysis.

A common method for extracting the analytes from plasma is protein precipitation.[4][6]

- Step 1: To 50 μ L of plasma sample, add 150 μ L of an internal standard working solution (ISWS) containing Abemaciclib M20-d8 in methanol or acetonitrile.
- Step 2: Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Step 3: Centrifuge the samples to pellet the precipitated proteins.
- Step 4: Transfer the supernatant to a clean tube or a 96-well plate.
- Step 5: Dilute the supernatant with an aqueous mobile phase (e.g., 0.1% formic acid in water) before injection into the LC-MS/MS system.[4]

Chromatographic separation is essential to resolve the analytes from other matrix components.

- Column: A reversed-phase C18 or Biphenyl column is commonly used.[4][7]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile or Methanol.[4][6]
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
- Flow Rate: Approximately 0.5 1.0 mL/min.[7]
- Column Temperature: Maintained at around 45°C to ensure reproducible retention times.[4]

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

Ionization Source: TurbolonSpray or equivalent ESI source.[4]



- MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
 - Abemaciclib: m/z 507 -> 393[8]
 - Metabolite M20: m/z 523 -> 409[8]
 - Abemaciclib-d8 (as IS for M20): m/z 515 -> 393[4][8]

The use of a stable isotope-labeled internal standard like Abemaciclib-d8 for the quantification of M20 is appropriate as it co-elutes with the analyte and behaves similarly during ionization, thus providing the most accurate quantification.[8]



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